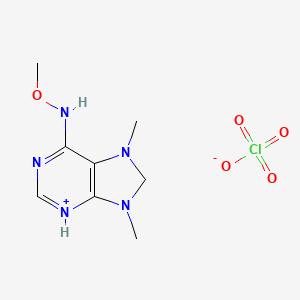
1,1'-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) is a bifunctional carbonyl compound known for its unique structure and properties. This compound is characterized by two phenylpropane-1,3-dione groups attached to a central 4,6-dihydroxy-1,3-phenylene core. It is often used in various chemical syntheses and has applications in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-(5-acetyl-2,4-dihydroxyphenyl)-1-ethanone and 3-aryl-1-phenylpyrazole-4-carboxaldehydes under ultrasound and microwave irradiation . The reaction conditions include the use of zinc chloride as a catalyst and acetylation of resorcinol .
Industrial Production Methods: In industrial settings, the compound can be synthesized through a similar process but on a larger scale. The use of environmentally-friendly catalysts such as CuSO4.5H2O has been reported to improve yields and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials and as a precursor in organic synthesis.
Wirkmechanismus
The mechanism of action of 1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) involves its interaction with various molecular targets. The compound’s bifunctional carbonyl groups can form complexes with metal ions, which can then participate in catalytic processes. Additionally, the hydroxyl groups can engage in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
4,6-Diacetylresorcinol: A related compound with similar bifunctional carbonyl groups.
1,3-Diacetylbenzene: Another compound with a similar structure but different substitution pattern.
1,4-Diacetylbenzene: Similar to 1,3-Diacetylbenzene but with a para-substitution pattern.
Uniqueness: 1,1’-(4,6-Dihydroxy-1,3-phenylene)bis(3-phenylpropane-1,3-dione) is unique due to its specific substitution pattern and the presence of both hydroxyl and carbonyl functional groups. This combination allows for diverse reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
52597-53-2 |
|---|---|
Molekularformel |
C24H18O6 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
1-[2,4-dihydroxy-5-(3-oxo-3-phenylpropanoyl)phenyl]-3-phenylpropane-1,3-dione |
InChI |
InChI=1S/C24H18O6/c25-19(15-7-3-1-4-8-15)12-21(27)17-11-18(24(30)14-23(17)29)22(28)13-20(26)16-9-5-2-6-10-16/h1-11,14,29-30H,12-13H2 |
InChI-Schlüssel |
ACULOALQGPYYBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC(=C(C=C2O)O)C(=O)CC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


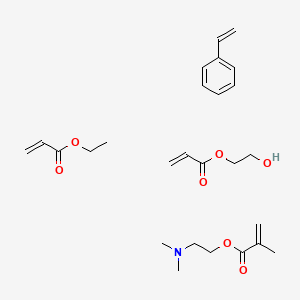

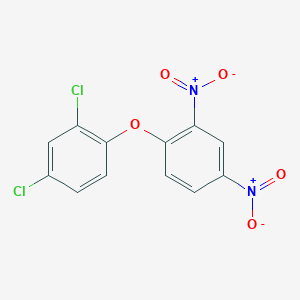
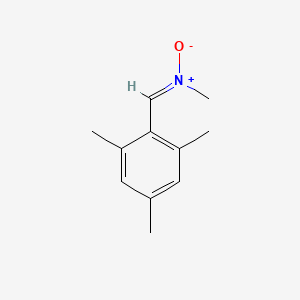
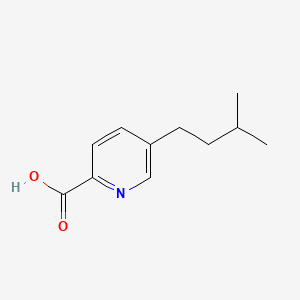
![Bicyclo[4.2.0]octa-1,5-diene](/img/structure/B14658508.png)





![2-[4-(Diethylamino)phenyl]-1-propylquinolin-1-ium iodide](/img/structure/B14658544.png)
